molecular formula C15H7F4N5S B11050976 6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11050976
M. Wt: 365.3 g/mol
InChI Key: AUVIBLZXGNPGJR-UHFFFAOYSA-N
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Description

6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with fluorinated phenyl and pyridyl substituents. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of a hydrazine derivative with a nitrile compound under acidic or basic conditions to form the triazole ring.

    Introduction of the Thiadiazole Ring: The triazole intermediate is then reacted with a thiocarbonyl compound, such as thiourea, under reflux conditions to form the thiadiazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl and pyridyl groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The triazole and thiadiazole rings contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenol

Uniqueness

6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of a triazole ring fused with a thiadiazole ring, along with fluorinated phenyl and pyridyl substituents. This unique structure imparts specific electronic and steric properties, making it distinct from other similar compounds and enhancing its potential in various applications.

Properties

Molecular Formula

C15H7F4N5S

Molecular Weight

365.3 g/mol

IUPAC Name

6-[2-fluoro-5-(trifluoromethyl)phenyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7F4N5S/c16-10-5-4-8(15(17,18)19)7-9(10)13-23-24-12(21-22-14(24)25-13)11-3-1-2-6-20-11/h1-7H

InChI Key

AUVIBLZXGNPGJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)C(F)(F)F)F

Origin of Product

United States

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